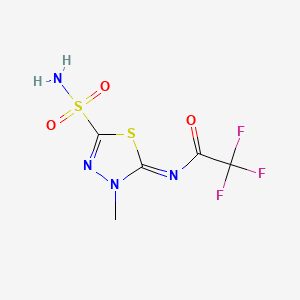

Acetamide, N-(5-(aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)-2,2,2-trifluoro-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acetamide, N-(5-(aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)-2,2,2-trifluoro- is a complex organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their wide range of biological activities, including antimicrobial and anticancer properties. The unique structure of this compound, which includes a trifluoromethyl group and a thiadiazole ring, contributes to its distinctive chemical and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(5-(aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)-2,2,2-trifluoro- typically involves multiple steps One common method starts with the preparation of the thiadiazole ring, which is then functionalized with an aminosulfonyl groupThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Solvent extraction, crystallization, and purification techniques are employed to isolate and purify the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Acetamide, N-(5-(aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)-2,2,2-trifluoro- undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group or the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfinyl or sulfhydryl derivatives .

Applications De Recherche Scientifique

Acetamide, N-(5-(aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)-2,2,2-trifluoro- has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound exhibits antimicrobial properties, making it useful in the development of new antibiotics.

Medicine: Due to its anticancer activity, it is studied for potential use in cancer therapy.

Mécanisme D'action

The mechanism of action of Acetamide, N-(5-(aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)-2,2,2-trifluoro- involves the inhibition of key enzymes and disruption of cellular processes. For instance, its antimicrobial activity is attributed to the inhibition of dihydrofolate reductase, which is essential for folate metabolism and DNA synthesis. In cancer cells, this inhibition leads to cell cycle arrest and apoptosis .

Comparaison Avec Des Composés Similaires

Similar Compounds

Acetazolamide: Another sulfonamide derivative with a similar thiadiazole ring structure, used primarily as a diuretic and for treating glaucoma.

Sulfamethoxazole: A sulfonamide antibiotic that shares the sulfonyl functional group but has a different core structure.

Uniqueness

Acetamide, N-(5-(aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)-2,2,2-trifluoro- is unique due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This structural feature distinguishes it from other sulfonamide derivatives and contributes to its potent biological activities .

Activité Biologique

Acetamide, N-(5-(aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)-2,2,2-trifluoro-, commonly referred to as Methazolamide, is a compound with significant biological activity. This article reviews its pharmacological properties, focusing on its antibacterial, anticancer, and analgesic activities.

- Chemical Formula : C5H5F3N4O3S2

- Molecular Weight : 290.243 g/mol

- CAS Number : 81428-88-8

Antibacterial Activity

Methazolamide exhibits notable antibacterial properties. Research has shown that it is effective against various strains of bacteria.

Case Study: Antibacterial Screening

A study conducted on several derivatives of thiadiazole revealed that Methazolamide and its analogs showed significant inhibition against both Gram-positive and Gram-negative bacteria. The results indicated:

- Inhibition Zones : The compounds exhibited inhibition zones ranging from 8 to 14 mm against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, and weaker activity against Gram-negative bacteria like Escherichia coli .

| Compound Name | Gram-positive Activity (mm) | Gram-negative Activity (mm) |

|---|---|---|

| Methazolamide | 8-14 | 6-12 |

Anticancer Activity

The anticancer potential of Methazolamide has been explored through various studies focusing on its cytotoxic effects on different cancer cell lines.

Research Findings

- Cytotoxicity Assays : Methazolamide derivatives have shown IC50 values indicating strong cytotoxic activity against human cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer). For instance:

- Mechanism of Action : The mechanism involves the interaction with cellular targets such as tubulin, leading to apoptosis in cancer cells. Molecular docking studies suggest that specific functional groups in the thiadiazole ring enhance binding affinity and selectivity towards cancer cells .

| Cell Line | IC50 (μg/mL) |

|---|---|

| HCT116 | 3.29 |

| MCF-7 | 0.28 |

Analgesic Activity

Methazolamide has also been investigated for its analgesic properties.

Case Study: Antinociceptive Effects

In a study assessing the antinociceptive effects of various thiadiazole derivatives:

- Methods : The compounds were tested using tail-clip and hot-plate tests to evaluate their central and peripheral analgesic activities.

- Results : Certain derivatives significantly increased reaction times in hot-plate tests and reduced writhing behavior in acetic acid-induced pain models, indicating both central and peripheral analgesic activities .

Propriétés

IUPAC Name |

2,2,2-trifluoro-N-(3-methyl-5-sulfamoyl-1,3,4-thiadiazol-2-ylidene)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N4O3S2/c1-12-3(10-2(13)5(6,7)8)16-4(11-12)17(9,14)15/h1H3,(H2,9,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJIBYAVYRXEIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=O)C(F)(F)F)SC(=N1)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N4O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81428-88-8 |

Source

|

| Record name | 2,2,2-Trifluoromethazolamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081428888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.